2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline
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Overview
Description
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, with a trifluoromethyl group at the 5-position of the aniline ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-tubercular agents , suggesting potential targets within the Mycobacterium tuberculosis organism.
Mode of Action
It has been used as a reagent in palladium-catalyzed cyanation reactions . In this context, it interacts with aryldiazonium tetrafluoroborate derivatives under mild conditions to produce nitrile-containing products .
Biochemical Pathways
Its use in the synthesis of anti-tubercular agents suggests it may influence pathways relevant to mycobacterium tuberculosis .
Result of Action
Its use in the synthesis of anti-tubercular agents suggests it may have a significant effect on mycobacterium tuberculosis .
Action Environment
Its use in palladium-catalyzed cyanation reactions suggests it may be stable under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 5-(trifluoromethyl)aniline, is prepared through nitration of trifluorotoluene followed by reduction of the nitro group.
Nucleophilic Substitution: The 5-(trifluoromethyl)aniline undergoes nucleophilic substitution with piperidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted aniline compounds.
Scientific Research Applications
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)aniline: Does not have the piperidine ring, affecting its biological activity and applications.
Uniqueness
2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
Properties
CAS No. |
27429-68-1 |
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Molecular Formula |
C12H16ClF3N2 |
Molecular Weight |
280.72 g/mol |
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17;/h4-5,8H,1-3,6-7,16H2;1H |
InChI Key |
YKFKLAOBXXNJEJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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